molecular formula C26H25F2N9O3 B12404973 Her2-IN-8

Her2-IN-8

Cat. No.: B12404973
M. Wt: 549.5 g/mol
InChI Key: XMLGXYURCBEYDG-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Her2-IN-8 is a small molecule inhibitor specifically targeting the human epidermal growth factor receptor 2 (HER2). HER2 is a transmembrane receptor tyrosine kinase involved in cell growth and differentiation. Overexpression or amplification of HER2 is associated with various cancers, including breast, gastric, and lung cancers . This compound has shown potential in the study of cancer and inflammation-related diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Her2-IN-8 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for research and potential therapeutic use. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Her2-IN-8 undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce various functional groups, enhancing the compound’s activity and selectivity .

Scientific Research Applications

Her2-IN-8 has a wide range of scientific research applications, including:

Mechanism of Action

Her2-IN-8 exerts its effects by binding to the HER2 receptor, inhibiting its tyrosine kinase activity. This prevents the activation of downstream signaling pathways involved in cell growth and proliferation. The molecular targets include the ATP-binding site of the HER2 receptor, leading to the inhibition of its catalytic activity. This results in the suppression of tumor cell growth and induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

    Lapatinib: A dual inhibitor of HER2 and epidermal growth factor receptor (EGFR).

    Trastuzumab: A monoclonal antibody targeting HER2.

    Pertuzumab: Another monoclonal antibody that binds to a different epitope on HER2.

Uniqueness of Her2-IN-8

This compound is unique in its specific inhibition of HER2 without affecting other members of the EGFR family. This selectivity reduces the potential for off-target effects and enhances its therapeutic potential. Additionally, this compound has shown efficacy in overcoming resistance to other HER2-targeted therapies, making it a valuable addition to the arsenal of anti-cancer agents .

Properties

Molecular Formula

C26H25F2N9O3

Molecular Weight

549.5 g/mol

IUPAC Name

5-[(4R)-3,3-difluoro-1-methylpiperidin-4-yl]oxy-6-methoxy-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyrimidin-6-yloxy)phenyl]pyrido[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C26H25F2N9O3/c1-15-8-16(4-5-19(15)39-17-9-30-25-33-14-34-37(25)11-17)35-23-21-18(31-13-32-23)10-29-24(38-3)22(21)40-20-6-7-36(2)12-26(20,27)28/h4-5,8-11,13-14,20H,6-7,12H2,1-3H3,(H,31,32,35)/t20-/m1/s1

InChI Key

XMLGXYURCBEYDG-HXUWFJFHSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)NC2=NC=NC3=CN=C(C(=C32)O[C@@H]4CCN(CC4(F)F)C)OC)OC5=CN6C(=NC=N6)N=C5

Canonical SMILES

CC1=C(C=CC(=C1)NC2=NC=NC3=CN=C(C(=C32)OC4CCN(CC4(F)F)C)OC)OC5=CN6C(=NC=N6)N=C5

Origin of Product

United States

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